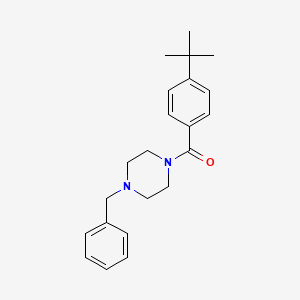

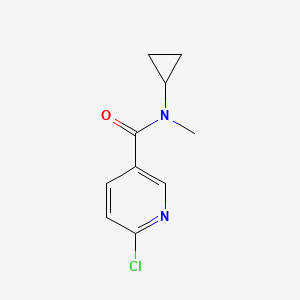

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone” is a chemical compound with the molecular formula C22H28N2O . It is a complex organic compound that falls under the category of ketones .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C22H28N2O . The exact 3D structure would require more specific information such as bond lengths and angles, which are not available in the sources I found .Applications De Recherche Scientifique

Catalysis and Oxidative Stability

One study explores the use of sulfonamide-substituted iron phthalocyanine derivatives for potential oxidation catalysts, highlighting their remarkable stability under oxidative conditions and efficiency in oxidizing olefins to ketones using hydrogen peroxide (Işci et al., 2014).

Diastereoselectivity in Reduction

Research into catalyst-controlled diastereoselection in the hydrogenation of heterocycloalkyl ketones demonstrates the influence of catalyst structure on achieving high selectivity, contributing to the synthesis of complex molecules like (S,S)-Reboxetine (Akashi et al., 2011).

Deprotection Techniques

Another study reports on the mild and selective deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid, preserving the stereochemical integrity of sensitive functional groups, which is vital for pharmaceutical synthesis (Li et al., 2006).

Complexation Studies

Research on complexation between tert-butyl ketones and beta-cyclodextrin provides insights into the selective interaction mechanisms and geometries of these complexes, which have implications for molecular recognition and the design of novel drug delivery systems (Zubiaur, 2000).

Metal Cation Transport

A study on the binding properties of p-tert-butyldihomooxacalix[4]arene tetraketone derivatives towards alkali and alkaline earth metal cations emphasizes their potential in selective cation transport and extraction processes, useful in environmental and analytical chemistry (Marcos et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-22(2,3)20-11-9-19(10-12-20)21(25)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMBSXCWDNHHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320844 |

Source

|

| Record name | (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329058-21-1 |

Source

|

| Record name | (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid](/img/structure/B2814481.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814497.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)

![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)